Difluoro(trifluoromethyl)gallane

Description

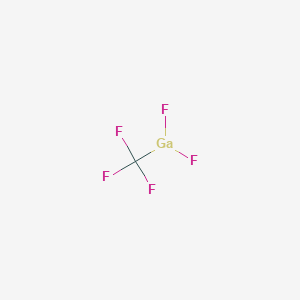

Difluoro(trifluoromethyl)gallane is an organogallium compound featuring a gallium center bonded to two fluorine atoms and a trifluoromethyl (-CF₃) group. Such fluorinated gallium species are of significant interest in materials science and catalysis due to gallium’s Lewis acidity and fluorine’s electronegativity, which can modulate reactivity and stability .

Properties

CAS No. |

827027-10-1 |

|---|---|

Molecular Formula |

CF5Ga |

Molecular Weight |

176.726 g/mol |

IUPAC Name |

difluoro(trifluoromethyl)gallane |

InChI |

InChI=1S/CF3.2FH.Ga/c2-1(3)4;;;/h;2*1H;/q;;;+2/p-2 |

InChI Key |

IFARYPIHQBIWOC-UHFFFAOYSA-L |

Canonical SMILES |

C(F)(F)(F)[Ga](F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(trifluoromethyl)gallane typically involves the reaction of gallium trichloride with difluoromethyl and trifluoromethyl reagents. One common method is the reaction of gallium trichloride with difluoromethyl lithium and trifluoromethyl lithium in an inert solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Difluoro(trifluoromethyl)gallane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxide derivatives.

Reduction: Reduction reactions can lead to the formation of gallium hydrides.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Gallium oxide derivatives.

Reduction: Gallium hydrides.

Substitution: Various organogallium compounds with different functional groups.

Scientific Research Applications

Difluoro(trifluoromethyl)gallane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of difluoro(trifluoromethyl)gallane involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical diagnostics or reacting with organic substrates in chemical synthesis.

Comparison with Similar Compounds

Trifluoromethyl-Containing Compounds

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S

- Boiling Point : 29–32°C

- Density : 1.583 g/mL

- Comparison: Unlike Difluoro(trifluoromethyl)gallane, CF₃SO₂Cl is a non-metallic sulfonyl chloride. Its higher boiling point and density arise from strong dipole interactions and molecular weight. The gallium analog’s reactivity may differ due to the metal center’s Lewis acidity, enabling coordination chemistry inaccessible to purely organic trifluoromethyl compounds.

Trifluoromethane (CHF₃)

- Applications : Used in radiochemistry for synthesizing ¹⁸F-labeled trifluoromethylated compounds .

- Comparison : CHF₃ is a gas at room temperature, whereas this compound likely exists as a solid or liquid. The gallium compound’s trifluoromethyl group may exhibit similar stability under radical reactions but with enhanced electrophilicity from the metal center.

Difluorinated Compounds

Difluoromethane (CH₂F₂)

Halogenated Ethanes and CFCs

Dichlorotrifluoroethane (C₂HCl₂F₃)

- Structure : Contains chlorine and fluorine substituents, historically used as refrigerants .

- Comparison : Unlike chlorinated analogs, this compound avoids environmental persistence issues associated with CFCs. Its gallium core may facilitate degradation pathways distinct from halogenated hydrocarbons .

Research Findings and Implications

- Electronic Effects : Fluorine’s inductive withdrawal stabilizes adjacent positive charges, enhancing the gallium center’s electrophilicity. This property is critical in catalysis, as seen in fluorinated pharmaceuticals where fluorine improves metabolic stability .

- Structural Insights: Compared to sulfonyl chlorides (e.g., CF₃SO₂Cl), the gallium compound’s hybrid organic-inorganic structure may enable unique supramolecular interactions, though this requires further study.

Data Table: Key Properties of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.